molecular formula C13H17NO2 B2811982 Methyl 2-(piperidin-1-yl)benzoate CAS No. 81215-42-1

Methyl 2-(piperidin-1-yl)benzoate

Cat. No.: B2811982
CAS No.: 81215-42-1
M. Wt: 219.284
InChI Key: PQJQUCKCUILXOK-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C13H17NO2 It is a derivative of benzoic acid and piperidine, featuring a piperidine ring attached to the benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-1-yl)benzoate typically involves the esterification of 2-(piperidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(piperidin-1-yl)benzoic acid+methanolacid catalystMethyl 2-(piperidin-1-yl)benzoate+water\text{2-(piperidin-1-yl)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(piperidin-1-yl)benzoic acid+methanolacid catalyst​Methyl 2-(piperidin-1-yl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(piperidin-1-yl)benzoic acid, while reduction may produce 2-(piperidin-1-yl)benzyl alcohol.

Scientific Research Applications

Methyl 2-(piperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidin-1-yl)benzoate
  • Methyl 2-(morpholin-1-yl)benzoate
  • Methyl 2-(piperazin-1-yl)benzoate

Uniqueness

Methyl 2-(piperidin-1-yl)benzoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl 2-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-4-8-12(11)14-9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQUCKCUILXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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